5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 5-(2-Methyl-3-aminophenyl)-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Agrochemicals: Investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrophenol: A precursor in the synthesis of the target compound.
2-Methyl-3-nitroaniline: Another precursor used in the synthetic route.
Uniqueness
5-(2-Methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N4O2S |
---|---|
Molecular Weight |
236.25 g/mol |
IUPAC Name |
5-(2-methyl-3-nitrophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-6(8-11-12-9(10)16-8)3-2-4-7(5)13(14)15/h2-4H,1H3,(H2,10,12) |
InChI Key |
GWYMXZLVPRWQOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
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